molecular formula C8H6N2OS B2649062 2-(thiophene-2-carbonyl)-1H-imidazole CAS No. 610279-47-5

2-(thiophene-2-carbonyl)-1H-imidazole

Cat. No.: B2649062
CAS No.: 610279-47-5
M. Wt: 178.21
InChI Key: GKSXJMYKQBIOCE-UHFFFAOYSA-N
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Description

2-(Thiophene-2-carbonyl)-1H-imidazole is a heterocyclic compound that combines the structural features of thiophene and imidazole rings Thiophene is a five-membered ring containing sulfur, while imidazole is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(thiophene-2-carbonyl)-1H-imidazole typically involves the acylation of imidazole with thiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Imidazole+Thiophene-2-carbonyl chlorideThis compound+HCl\text{Imidazole} + \text{Thiophene-2-carbonyl chloride} \rightarrow \text{this compound} + \text{HCl} Imidazole+Thiophene-2-carbonyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, or acylating agents.

Major Products:

    Oxidation: Thiophene-2-sulfoxide or thiophene-2-sulfone derivatives.

    Reduction: 2-(Thiophene-2-hydroxymethyl)-1H-imidazole.

    Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

2-(Thiophene-2-carbonyl)-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2-(thiophene-2-carbonyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiophene ring can interact with hydrophobic pockets, while the imidazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes or receptors.

Comparison with Similar Compounds

    Thiophene-2-carboxylic acid: Contains a carboxyl group instead of an imidazole ring.

    2-(Thiophene-2-carbonyl)benzoic acid: Contains a benzoic acid moiety instead of an imidazole ring.

    Thiophene-2-carbonyl chloride: Used as a precursor in the synthesis of 2-(thiophene-2-carbonyl)-1H-imidazole.

Uniqueness: this compound is unique due to the combination of thiophene and imidazole rings, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen heteroatoms allows for diverse interactions with biological targets and enhances its potential as a versatile scaffold in drug design.

Properties

IUPAC Name

1H-imidazol-2-yl(thiophen-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-7(6-2-1-5-12-6)8-9-3-4-10-8/h1-5H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSXJMYKQBIOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=NC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726934
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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